molecular formula C17H15FO4 B7959944 Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate

Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate

Cat. No.: B7959944
M. Wt: 302.30 g/mol
InChI Key: XIKXJJVGOPTPOC-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate is an organic compound with the molecular formula C17H15FO4. This compound is a derivative of benzoic acid and is characterized by the presence of a fluorine atom and a methoxycarbonyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoic acid.

    Reduction: Methyl 2-fluoro-4-[4-(hydroxymethyl)-2-methylphenyl]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate involves its interaction with specific molecular targets. The fluorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes by mimicking natural substrates or by binding to active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar in structure but lacks the methoxycarbonyl and methylphenyl groups.

    Methyl 4-fluorobenzoate: Another fluorinated benzoate ester with different substitution patterns.

    Methyl 2-methylbenzoate: Contains a methyl group but lacks the fluorine atom and methoxycarbonyl group.

Uniqueness

Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate is unique due to the combination of its fluorine atom and methoxycarbonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-fluoro-4-(4-methoxycarbonyl-2-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-10-8-12(16(19)21-2)5-6-13(10)11-4-7-14(15(18)9-11)17(20)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKXJJVGOPTPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC(=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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